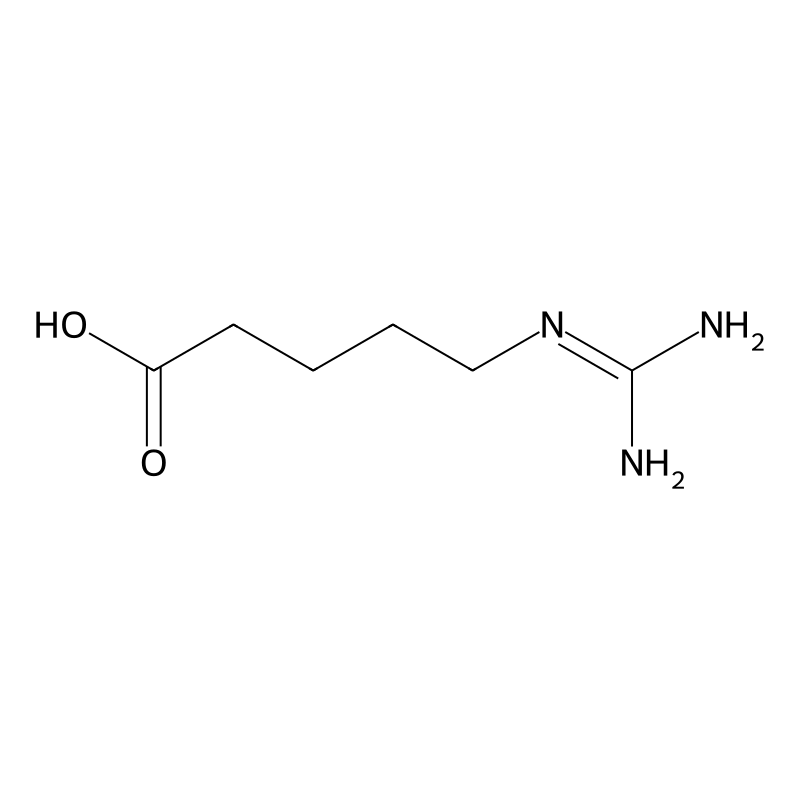delta-Guanidinovaleric acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Neuroscience:
Investigating GABAergic neurotransmission
Delta-GVA has been studied for its ability to act as an antagonist at specific GABA receptors in the nervous system. PubMed This property makes it a valuable tool for researchers studying the role of GABA signaling in various neurological processes, including memory, learning, and epilepsy.
Understanding epilepsy
Research suggests that delta-GVA can induce seizures in animal models. PubMed: This characteristic makes it helpful in investigating the mechanisms underlying epilepsy and developing new anti-epileptic drugs.
Biochemistry:
- Studying arginine metabolism: Delta-GVA is structurally related to arginine, an essential amino acid. Researchers have investigated the presence of delta-GVA in the urine of individuals with hyperargininemia, a rare metabolic disorder affecting arginine metabolism. PubMed This research helps in understanding the metabolic pathways involved in arginine breakdown and their potential disruption in disease states.
Other potential applications:
The research on delta-GVA is ongoing, and scientists are exploring its potential applications in other areas, including:
- Developing new therapeutic agents: Due to its interaction with GABA receptors, delta-GVA might hold promise for developing drugs for various neurological and psychiatric disorders.
- Understanding neurodegenerative diseases: Research is also investigating the potential role of delta-GVA in the development and progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Delta-Guanidinovaleric acid is a non-proteinogenic amino acid characterized by its unique structure, which includes a guanidine group and a delta-amino acid configuration. Its chemical formula is C6H13N3O2, indicating the presence of six carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. This compound is classified as both an organonitrogen and an organooxygen compound, linking it to various biological processes and metabolic pathways .
- Decarboxylation: This reaction can lead to the formation of other guanidine derivatives.
- Condensation Reactions: Delta-Guanidinovaleric acid can react with other amino acids or compounds containing amine groups to form peptide bonds.
- Oxidation: Similar to other amino acids, it may be oxidized under certain conditions, affecting its biological activity and stability.
These reactions are essential for understanding its role in biological systems and potential applications in pharmaceuticals.
Delta-Guanidinovaleric acid exhibits various biological activities that make it significant in metabolic studies. It has been identified as a uremic toxin, which indicates its potential role in renal function and metabolism . Additionally, it is involved in the regulation of nitrogen metabolism and may influence the levels of other guanidino compounds within biological systems. Research has shown that elevated levels of delta-Guanidinovaleric acid can correlate with certain metabolic disorders, particularly those involving arginine metabolism .
The synthesis of delta-Guanidinovaleric acid can be achieved through several methods:
- Chemical Synthesis: This involves the reaction of guanidine with appropriate delta-amino acids or their derivatives under controlled conditions to yield delta-Guanidinovaleric acid.
- Biological Synthesis: Certain microorganisms may synthesize this compound through metabolic pathways involving arginine or related compounds.
- Enzymatic Methods: Utilizing specific enzymes to catalyze the formation of delta-Guanidinovaleric acid from precursor molecules can provide a more selective synthesis route.
These methods highlight the versatility in producing delta-Guanidinovaleric acid for research and therapeutic purposes.
Delta-Guanidinovaleric acid has several applications across various fields:
- Pharmaceuticals: Due to its biological activity, it is being explored for potential therapeutic uses in treating metabolic disorders or as a biomarker for kidney function.
- Research: It serves as a valuable compound in studies related to nitrogen metabolism and uremic toxins.
- Nutrition: Investigations into its role as a dietary supplement are ongoing, particularly concerning its effects on muscle metabolism and growth.
Delta-Guanidinovaleric acid shares structural and functional similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Alpha-keto-delta-guanidinoacetic acid | Uremic toxin | Involved in renal toxicity; structurally similar |
| 2-Oxoarginine | Guanidine derivative | Functions in metabolic pathways; higher oxidation |
| Arginine | Proteinogenic amino acid | Essential for protein synthesis; broader functions |
| Guanidine | Simple guanidine | Basic structure; less complex than delta-Guanidinovaleric acid |
Delta-Guanidinovaleric acid's uniqueness lies in its specific structural configuration as a delta-amino acid combined with guanidine functionality, setting it apart from these similar compounds. Its distinct properties contribute to its specific roles in biological systems and potential therapeutic applications.








